

optimizing CCT241161 concentration for BRAF mutants

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Compound Focus: **CCT241161**

Cat. No.: S548106

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CCT241161 Quantitative Data Summary

The table below consolidates key potency and efficacy data for **CCT241161** from research publications.

Assay Type	Cell Line / Model	Key Finding	Experimental Context
In Vitro Kinase IC ₅₀ [1] [2]	N/A	LCK : 3 nM; CRAF : 6 nM; SRC : 15 nM; V600E-BRAF : 15 nM; BRAF : 30 nM	In vitro kinase assays.
Cellular Efficacy (IC ₅₀) [1]	WM266.4 (BRAF mutant melanoma)	~10-100 nM (inhibits pMEK & pERK)	24-hour treatment; Western Blot analysis.
Anti-Proliferation (GI ₅₀) [1] [2]	A375 (BRAF V600E melanoma)	~10 nM	72-hour treatment; CellTiter-Glo viability assay.
Anti-Proliferation [1]	D04 (NRAS mutant melanoma)	Effective growth inhibition at 0.1-10 µM	24-hour treatment; proliferation assay.
In Vivo Efficacy [1]	A375 xenograft (mouse)	Tumor growth inhibition at 10 & 20 mg/kg	Oral gavage, once daily; well-tolerated.

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments cited in the data above.

Inhibition of MAPK Signaling (Western Blot)

This protocol is used to confirm target engagement by measuring the reduction of phosphorylated MEK and ERK [1].

- **Cell Line:** WM266.4 human melanoma cells (harboring BRAF mutation).
- **Dosing:** Treat cells with a concentration range of **CCT241161** (e.g., 1, 3, 10, 30, 100 nM) for **24 hours**.
- **Lysis & Analysis:** Lyse cells and analyze lysates by Western Blot.
- **Key Antibodies:** Probe for pMEK, total MEK, pERK, and total ERK to confirm pathway inhibition.
- **Expected Outcome:** A concentration-dependent decrease in pMEK and pERK levels, typically observed within the 10-100 nM range.

Anti-Proliferation Assay (Cell Viability)

This protocol determines the compound's effect on cell growth and viability [1] [2].

- **Cell Lines:** A375 (BRAF V600E mutant) and D04 (NRAS mutant) melanoma cells.
- **Dosing & Incubation:** Seed cells in 96-well plates. The next day, add a concentration gradient of **CCT241161**. Incubate for **72 hours**.
- **Viability Readout:** Add CellTiter-Glo reagent to measure ATP content, which correlates with the number of viable cells.
- **Data Analysis:** Calculate % viability relative to a DMSO-treated control. Plot results to determine the GI_{50} value (concentration that causes 50% growth inhibition).

In Vivo Efficacy Study (Mouse Xenograft)

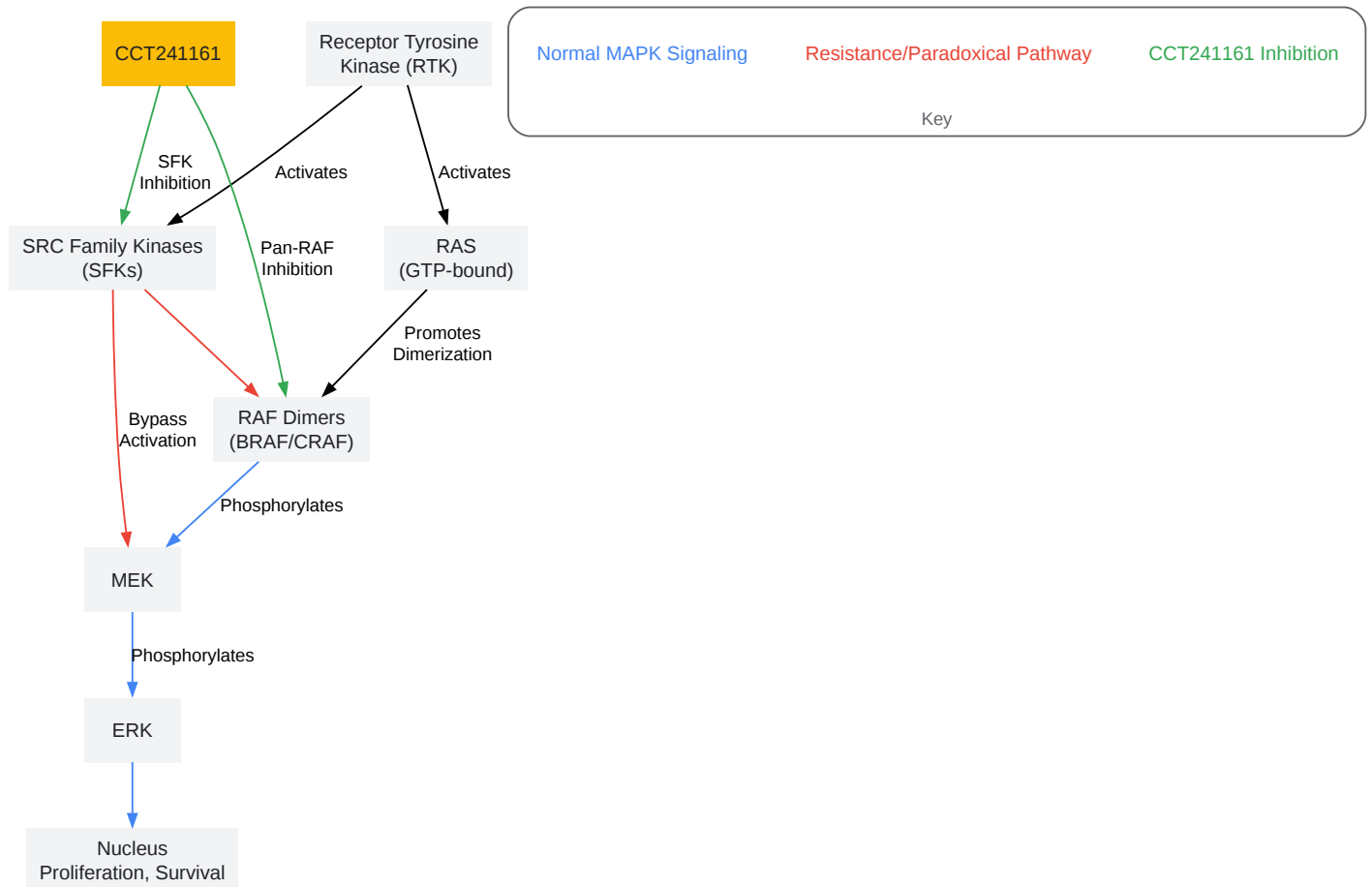
This protocol evaluates the compound's efficacy in a live animal model [1].

- **Model Establishment:** Subcutaneously implant A375 cells into female nude mice to form tumors.
- **Dosing Regimen:** Once tumors are established (e.g., ~100-150 mm³), administer **CCT241161** via **oral gavage** at doses of **10 and 20 mg/kg, once per day**.

- **Monitoring:** Measure tumor volumes and animal body weights regularly over the treatment period (e.g., 7-21 days) to assess efficacy and tolerability.
- **Result:** Significant tumor growth inhibition or regression is expected at effective doses, without causing body weight loss.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism of **CCT241161** in the MAPK signaling pathway, which underlies its "paradox-breaking" property.



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This diagram highlights how **CCT241161**'s dual activity helps overcome common resistance mechanisms and prevents paradoxical pathway activation [1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments on BRAF V600E mutant cells? A sound starting point is a **10-point dose-response curve ranging from 1 nM to 10 µM**. Based on the data, you can expect significant pathway inhibition and anti-proliferative effects in the **low nanomolar range (10-100 nM)** for BRAF V600E models like A375 or WM266.4 [1] [2].

Q2: How does CCT241161 overcome resistance to first-generation BRAF inhibitors like vemurafenib? Resistance often emerges through receptor tyrosine kinase (RTK) signaling that reactivates the MAPK pathway via SRC Family Kinases (SFKs) or through NRAS mutations that signal via CRAF [1]. As a **pan-RAF inhibitor that also potently inhibits SFKs**, **CCT241161** simultaneously blocks these bypass tracks, making it effective in resistant settings [1].

Q3: Why is CCT241161 described as a "paradox-breaker"? First-generation BRAF inhibitors (like vemurafenib) cause **paradoxical activation** of the MAPK pathway in cells with wild-type BRAF but activated RAS. This occurs because these drugs promote RAF dimer formation [3] [4]. **CCT241161** belongs to a class of inhibitors that do not induce this effect, thus "breaking the paradox," which is a significant therapeutic advantage [1].

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